molecular formula C7H8F2N2 B13601440 4-(3,3-difluorocyclobutyl)-1H-pyrazole

4-(3,3-difluorocyclobutyl)-1H-pyrazole

Cat. No.: B13601440
M. Wt: 158.15 g/mol
InChI Key: CMZBSDLJOANEQN-UHFFFAOYSA-N
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Description

4-(3,3-Difluorocyclobutyl)-1H-pyrazole is a chemical compound characterized by the presence of a difluorocyclobutyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-difluorocyclobutyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-difluorocyclobutanone with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the overall process.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluorocyclobutyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the difluorocyclobutyl group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of difluorocyclobutyl-pyrazole carboxylic acids.

    Reduction: Formation of difluorocyclobutyl-pyrazole alcohols.

    Substitution: Formation of halogenated difluorocyclobutyl-pyrazole derivatives.

Scientific Research Applications

4-(3,3-Difluorocyclobutyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(3,3-difluorocyclobutyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazole ring may participate in hydrogen bonding or π-π interactions, contributing to the overall activity of the compound. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Difluorocyclobutyl)pyridine
  • 1-Bromo-4-(3,3-difluorocyclobutyl)benzene
  • (3,3-Difluorocyclobutyl)methanol

Uniqueness

4-(3,3-Difluorocyclobutyl)-1H-pyrazole is unique due to the presence of both the difluorocyclobutyl group and the pyrazole ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

4-(3,3-difluorocyclobutyl)-1H-pyrazole

InChI

InChI=1S/C7H8F2N2/c8-7(9)1-5(2-7)6-3-10-11-4-6/h3-5H,1-2H2,(H,10,11)

InChI Key

CMZBSDLJOANEQN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)C2=CNN=C2

Origin of Product

United States

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